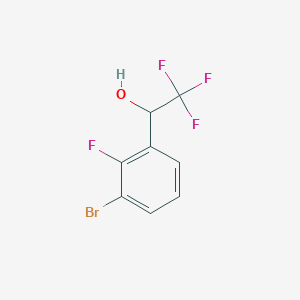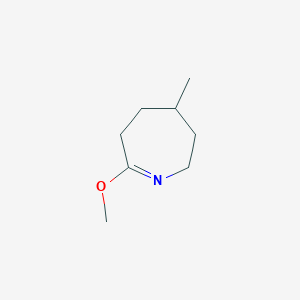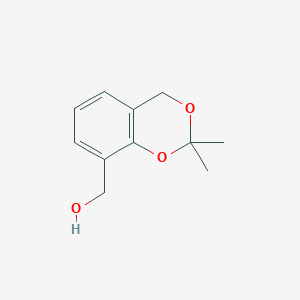
1-(3-bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol, commonly known as BFFT, is a trifluoromethylated phenol derivative. It is a highly fluorinated compound that has a wide range of applications in scientific research. BFFT is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has been extensively studied for its ability to act as a catalyst, its stability, and its selective reactivity. BFFT has been used in a variety of areas such as in the synthesis of peptides and peptidomimetics, in the synthesis of heterocyclic compounds, and in the synthesis of fluorinated compounds.
科学研究应用
BFFT has been used extensively in scientific research due to its unique properties. It has been used in the synthesis of peptides and peptidomimetics, in the synthesis of heterocyclic compounds, and in the synthesis of fluorinated compounds. BFFT has also been used as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of fluorinated compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
作用机制
The mechanism of action of BFFT is not fully understood. However, it is known that BFFT is a highly fluorinated compound that is able to act as a catalyst in the synthesis of organic compounds. It is also known that BFFT is able to selectively react with certain compounds, allowing for the synthesis of specific compounds. Finally, BFFT is able to act as a reagent in the synthesis of fluorinated compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of BFFT are not yet understood. However, it is known that BFFT is highly stable and is able to act as a catalyst in the synthesis of organic compounds. It is also known that BFFT is able to selectively react with certain compounds, allowing for the synthesis of specific compounds.
实验室实验的优点和局限性
The main advantage of using BFFT in lab experiments is its ability to act as a catalyst in the synthesis of organic compounds. BFFT is also able to selectively react with certain compounds, allowing for the synthesis of specific compounds. Additionally, BFFT is highly stable and is able to act as a reagent in the synthesis of fluorinated compounds. One limitation of BFFT is that it is not suitable for use in drug synthesis due to its potential toxicity.
未来方向
There are many potential future directions for BFFT. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis. Additionally, further research into its use as a catalyst in the synthesis of organic compounds, its selectivity in the synthesis of specific compounds, and its use as a reagent in the synthesis of fluorinated compounds is needed. Finally, research into the potential toxicity of BFFT is needed to ensure its safe use in laboratory experiments.
合成方法
BFFT can be synthesized via a variety of methods. The most common method involves the reaction of 3-bromo-2-fluoroaniline with trifluoroacetic anhydride in the presence of a catalyst. This reaction yields a trifluoromethylated phenol, which is then hydrolyzed to form BFFT. Other methods include the reaction of 3-bromo-2-fluoroaniline with trifluoromethanesulfonic anhydride and the reaction of 3-bromo-2-fluoroaniline with trifluoroacetic acid.
属性
IUPAC Name |
1-(3-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRIMADDMXVCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)
![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)
![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)







![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)